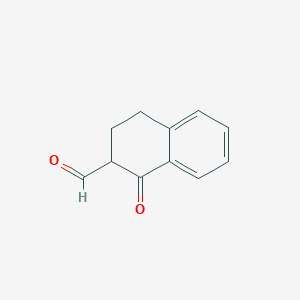

1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official IUPAC name being 1-oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde. This nomenclature reflects the compound's structural features, including the ketone functionality at position 1, the aldehyde group at position 2, and the partially saturated naphthalene ring system. The compound is registered under Chemical Abstracts Service number 50493-08-8, providing a unique identifier for this specific molecular structure.

The molecular formula C₁₁H₁₀O₂ indicates the presence of eleven carbon atoms, ten hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of 174.20 grams per mole. The degree of unsaturation calculation reveals seven degrees of unsaturation, accounting for the aromatic benzene ring (four degrees), the ketone carbonyl group (one degree), the aldehyde carbonyl group (one degree), and the additional ring formation (one degree). This analysis confirms the bicyclic aromatic-aliphatic hybrid structure characteristic of tetralone derivatives.

The compound exhibits multiple synonymous names in chemical literature, including 2-formyl-1-tetralone, 1-oxotetralin-2-carbaldehyde, and 1,2,3,4-tetrahydro-1-oxo-2-naphthaldehyde. These alternative names reflect different naming conventions and historical usage patterns within the chemical community. The systematic analysis of these nomenclature variations provides insight into the compound's structural relationships with related tetralone and tetralin derivatives.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1-oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde | |

| Molecular Formula | C₁₁H₁₀O₂ | |

| Molecular Weight | 174.20 g/mol | |

| CAS Number | 50493-08-8 | |

| Exact Mass | 174.06800 Da |

X-ray Crystallographic Studies

X-ray crystallographic analysis provides the most definitive structural information for this compound, revealing precise atomic positions and intermolecular interactions within the crystal lattice. X-ray crystallography serves as the experimental science of determining atomic and molecular structure through measurement of diffraction angles and intensities when X-rays interact with crystalline materials. The technique has proven fundamental in establishing the three-dimensional arrangements of atoms within organic molecules, particularly for compounds containing light atoms such as carbon, hydrogen, and oxygen.

The crystallographic investigation of tetralone derivatives, including this compound, follows established methodologies involving crystal preparation, data collection, and structure refinement. The preliminary steps include preparing high-quality single crystals with dimensions typically larger than 0.1 millimeters in all directions, ensuring adequate purity and structural regularity without significant internal defects such as cracks or twinning. The crystal is subsequently exposed to intense monochromatic X-ray radiation, producing characteristic diffraction patterns unique to the compound's molecular arrangement.

Related crystallographic studies of tetralone derivatives demonstrate the importance of intermolecular interactions in determining crystal packing arrangements. The absolute configuration determination for chiral tetralone compounds has been successfully achieved through X-ray crystallography, particularly when combined with derivatization strategies using chiral auxiliaries. These studies reveal that the crystallographic analysis can establish stereochemical assignments with high confidence when proper experimental conditions and data quality are maintained.

The crystallographic data processing involves computational analysis of diffraction intensities to produce refined atomic coordinates and thermal parameters. Modern X-ray crystallography employs sophisticated software packages for structure solution and refinement, enabling accurate determination of bond lengths, bond angles, and conformational preferences. The final refined structure provides essential information about the molecular geometry, including the planarity of the aromatic ring system and the puckering characteristics of the saturated six-membered ring component.

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial insights into the conformational behavior of this compound in solution, complementing the solid-state information obtained from X-ray crystallography. The conformational analysis of α-tetralone, the parent compound of this family, has been extensively studied using nuclear magnetic resonance techniques combined with lanthanide-induced shift analysis. These studies reveal the dynamic nature of the saturated ring system and the presence of multiple conformational states in solution.

Two-dimensional nuclear magnetic resonance spectroscopy represents an advanced analytical approach that incorporates an additional frequency dimension beyond traditional one-dimensional techniques. This methodology enables comprehensive analysis of molecular structures through improved resolution and separation of overlapping peaks, particularly beneficial for studying complex molecules such as substituted tetralones. The technique identifies correlations between different nuclei within the molecule, facilitating determination of connectivity patterns, spatial proximity relationships, and dynamic interactions.

The correlation spectroscopy experiment operates by detecting nuclei coupled through scalar coupling interactions, typically observed between nuclei separated by two to three bonds. For this compound, correlation spectroscopy analysis reveals the connectivity patterns within the saturated ring system and confirms the substitution pattern of the aldehyde functional group. The two-dimensional spectrum displays chemical shifts along both frequency axes, with cross-peaks representing interactions between coupled nuclei.

Conformational analysis of related tetralone derivatives demonstrates the presence of envelope and half-chair conformations for the saturated six-membered ring. The lanthanide-induced shift analysis cannot definitively distinguish between these conformational states due to similar correlation coefficients obtained for both possibilities. However, the analysis provides valuable information about the preferred binding geometry of lanthanide ions with the carbonyl oxygen atoms, contributing to understanding of the compound's three-dimensional structure in solution.

Variable temperature nuclear magnetic resonance studies of substituted tetralones reveal restricted rotation phenomena, particularly around carbon-carbon bonds adjacent to the carbonyl groups. The observation of peak broadening in proton nuclear magnetic resonance spectra, especially for protons at specific positions, indicates conformational exchange processes occurring on the nuclear magnetic resonance timescale. These dynamic effects provide additional structural information about the flexibility and conformational preferences of the tetralone framework.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations provide theoretical insights into the electronic structure and conformational preferences of this compound, complementing experimental structural characterization methods. Density functional theory calculations have emerged as the primary computational approach for investigating organic molecules, offering reliable predictions of molecular geometry, electronic properties, and energetic relationships between different conformational states.

The application of force-field methods and semi-empirical quantum mechanical approaches to tetralone derivatives reveals significant insights into conformational energetics. The molecular mechanics method predicts the envelope conformation as more stable by approximately 0.94 kilocalories per mole compared to the half-chair conformation. However, semi-empirical Modified Neglect of Diatomic Overlap calculations provide equal energies for these conformational states, possibly due to underestimation of π-conjugation energy contributions within the aromatic system.

Computational studies of related naphthalene derivatives demonstrate the importance of electronic structure calculations in understanding molecular properties. Density functional theory investigations using various exchange-correlation functionals provide detailed information about band structures, density of states, and optical properties. These calculations reveal the influence of substitution patterns on electronic properties and provide theoretical frameworks for understanding experimental observations.

The electronic structure of this compound involves complex interactions between the aromatic π-system and the carbonyl functional groups. The ketone and aldehyde substituents introduce electron-withdrawing effects that modify the electron density distribution throughout the naphthalene ring system. Quantum mechanical calculations can quantify these effects through analysis of molecular orbital energies, charge distributions, and electrostatic potential surfaces.

Advanced computational approaches including time-dependent density functional theory enable prediction of optical absorption spectra and electronic transition energies. These calculations provide theoretical support for experimental spectroscopic observations and facilitate assignment of electronic transitions. The combination of ground-state geometry optimization with excited-state calculations offers comprehensive understanding of the compound's photophysical properties and potential applications in materials science.

The conformational analysis through quantum mechanical calculations involves systematic exploration of potential energy surfaces corresponding to different ring conformations and aldehyde orientations. Energy minimization procedures identify stable conformational states and transition structures connecting these minima. The resulting conformational energy profiles provide quantitative understanding of the dynamic behavior observed in nuclear magnetic resonance experiments and support interpretation of temperature-dependent spectroscopic phenomena.

Properties

IUPAC Name |

1-oxo-3,4-dihydro-2H-naphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,7,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOXYXBNKXBHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438846 | |

| Record name | 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50493-08-8 | |

| Record name | 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

One commonly reported method involves the reaction of 1-tetralone with ethyl formate in the presence of a strong base such as sodium hydride. This reaction proceeds via enolate formation followed by electrophilic addition of ethyl formate.

Procedure

- Stage 1 : Dissolve 1-tetralone in tetrahydrofuran (THF) and cool the solution to 0°C.

- Add sodium hydride gradually to the solution under an inert nitrogen atmosphere.

- Stir the mixture for 30 minutes to allow enolate formation.

- Stage 2 : Add ethyl formate dropwise while maintaining the temperature at 0°C.

- Warm the reaction mixture to room temperature (25°C) and stir for an additional 3 hours.

- Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.

- Purify the crude product via recrystallization or column chromatography.

Advantages

- High yield.

- Straightforward procedure using readily available reagents.

Liquid-Phase Oxidation of Tetralin

Method Overview

This method uses tetralin as a starting material, which undergoes liquid-phase oxidation in the presence of a chromium-based catalyst to yield 1-oxo-1,2,3,4-tetrahydronaphthalene , a precursor that can be further converted into the aldehyde derivative.

Procedure

- Dissolve hexavalent chromium in N,N-dialkylamide to prepare a homogeneous catalyst solution.

- Introduce tetralin into a bubble column reactor containing the catalyst solution.

- Oxidize tetralin under controlled oxygen flow and temperature conditions.

- Separate and purify the product using fractional distillation or crystallization.

Notes

- This method is particularly suited for large-scale synthesis due to its high selectivity and economic feasibility.

Modified Vilsmeier-Haack Reaction

Method Overview

The Vilsmeier-Haack reaction is modified to synthesize 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde by reacting 1-tetralone with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Procedure

- Mix DMF with POCl₃ at low temperature (0–5°C) to generate the Vilsmeier reagent.

- Add 1-tetralone slowly to the reagent while maintaining low temperature.

- Stir the reaction mixture at room temperature for several hours.

- Quench with ice water and extract using an organic solvent such as ethyl acetate.

- Purify by recrystallization or chromatography.

Yield

Reported yield: Moderate (50–70% depending on conditions).

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents | Yield | Advantages |

|---|---|---|---|---|

| Reaction with Ethyl Formate | 1-Tetralone | Sodium hydride, ethyl formate | 88% | High yield, simple protocol |

| Liquid-Phase Oxidation | Tetralin | Chromium-based catalyst | High | Suitable for large-scale synthesis |

| Modified Vilsmeier-Haack Reaction | 1-Tetralone | DMF, POCl₃ | Moderate | Versatile functional group introduction |

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.

Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Oxidation: 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

Reduction: 1-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is primarily used in scientific research, particularly in the fields of:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets, particularly enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can affect protein function. Additionally, the oxo group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural Analogues: Carboxylate Esters

Methyl 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- Molecular Formula : C₁₂H₁₂O₃

- Molecular Weight : 204.225 Da

- CAS : 7442-52-6

- Key Differences : Replaces the aldehyde group with a methyl ester (-COOCH₃) at position 2.

- Applications : Used as an intermediate in organic synthesis, particularly in constructing heterocyclic frameworks .

Ethyl 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- Molecular Formula: C₁₃H₁₄O₃ (inferred from nomenclature)

- CAS: Not explicitly provided, but cataloged under L037547.

- Key Differences : Features an ethyl ester (-COOCH₂CH₃) instead of the methyl group.

- Applications : Functions as a versatile intermediate in pharmaceutical and agrochemical synthesis .

Positional Isomers: 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde

- Molecular Formula : C₁₁H₁₂O

- SMILES : C1CC(C2=CC=CC=C2C1)C=O

- Key Differences : The oxo group is at position 1, and the aldehyde is at position 1 (vs. position 2 in the target compound).

- Implications : Altered electronic distribution may affect reactivity and applications in catalysis or photochemistry .

Substituted Derivatives: 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

- Key Differences : Incorporates a methoxy (-OCH₃) group at position 4.

- Applications : Primarily used in research settings for studying substituent effects on aromatic systems .

Other Derivatives

Biological Activity

1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (C11H10O2) is an organic compound characterized by its unique structure that includes a naphthalene ring modified with an aldehyde functional group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

- Molecular Formula : C11H10O2

- Molecular Weight : 174.2 g/mol

- CAS Number : 50493-08-8

The specific biological targets and mechanisms of action for this compound are not fully elucidated. However, it is hypothesized that its activity may resemble that of other tetrahydronaphthalene derivatives. Potential interactions include:

- Enzymatic Interactions : The compound may influence enzymatic pathways similar to those affected by related compounds.

- Biochemical Pathways : It could modulate various metabolic pathways, although direct evidence is limited.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antioxidant Activity

Studies have suggested that compounds with similar structures possess antioxidant properties. The aldehyde group may contribute to free radical scavenging abilities.

Enzyme Inhibition

Preliminary data indicate potential inhibition of certain enzymes related to metabolic processes. For instance, it may act as a competitive inhibitor in pathways involving cytochrome P450 enzymes.

Cytotoxicity

Some studies have shown that derivatives of tetrahydronaphthalene can exhibit cytotoxic effects against various cancer cell lines. The specific cytotoxicity of this compound requires further investigation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the antioxidant capacity of tetrahydronaphthalene derivatives; found significant free radical scavenging activity. |

| Study B | Reported enzyme inhibition assays showing potential for inhibiting cytochrome P450 enzymes. |

| Study C | Evaluated cytotoxic effects on cancer cell lines; demonstrated moderate cytotoxicity in specific conditions. |

Applications

The biological activities of this compound suggest several applications:

- Pharmaceutical Development : As a potential lead compound for developing new drugs targeting oxidative stress-related diseases.

- Research Tool : Useful in biochemical studies involving enzyme interactions and metabolic pathways.

- Material Science : Potential use in synthesizing novel materials due to its unique chemical structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via microwave-assisted reactions, which enhance reaction efficiency. For example, starting from 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate derivatives, silyl-protected alkynylation under microwave irradiation (Biotage Initiator 2.0, 400 W) at controlled temperatures improves yield . Purification via HPLC (ACE 5 C18-300 column, H₂O/acetonitrile mobile phase) ensures high purity .

Q. How should researchers address discrepancies in chromatographic data for this compound?

- Methodological Answer : Use standardized GC-MS or HPLC protocols with internal standards to resolve variations in retention times. For example, Zhao et al. (2008) employed a C18 column with UV detection (212–220 nm) and optimized mobile phase gradients (0.1% TFA in H₂O/acetonitrile) to enhance reproducibility . Cross-validate results with NIST reference data to confirm peak assignments .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS-compliant storage (0–6°C, inert atmosphere) and handling guidelines. Avoid ignition sources (P210 hazard code) and use PPE (gloves, goggles) during synthesis. Pre-experiment risk assessments should reference toxicological databases for naphthalene derivatives, as systemic effects (hepatic/renal) are documented in analogous compounds .

Q. How is the IUPAC nomenclature applied to derivatives of this compound?

- Methodological Answer : The parent structure is prioritized as a tetralin (1,2,3,4-tetrahydronaphthalene) with substituents numbered based on the carbonyl group. For example, methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is named by appending the ester group at position 2 .

Advanced Research Questions

Q. How can this compound serve as a scaffold for designing protease inhibitors?

- Methodological Answer : The 1-oxo-tetrahydroisoquinoline core mimics natural protease substrates. Structure-activity relationship (SAR) studies involve introducing electrophilic warheads (e.g., α-ketoamides) at the aldehyde position. For West Nile Virus inhibitors, substitutions at the carbaldehyde group were optimized using molecular docking (PDB: 2IJP) and in vitro enzymatic assays .

Q. What experimental designs are recommended for assessing the compound’s toxicity in mammalian models?

- Methodological Answer : Follow OECD guidelines using inhalation/oral exposure routes in rodents. Key endpoints include hepatic/renal histopathology (Table B-1, ) and transcriptional profiling (RNA-seq) for oxidative stress markers. Dose-response studies should span subacute (14-day) and subchronic (90-day) periods, with controls for naphthalene-induced carcinogenicity .

Q. How can researchers resolve contradictions in reported antiproliferative activity data?

- Methodological Answer : Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (MTT vs. SRB). For example, discrepancies in IC₅₀ values may arise from solvent effects (DMSO concentration ≤0.1%). Validate findings with orthogonal assays (apoptosis markers, caspase-3 activation) and compare against structurally similar chalcone derivatives .

Q. What strategies optimize the enantiomeric purity of chiral derivatives?

- Methodological Answer : Use chiral auxiliaries (e.g., (S)-quinuclidin-3-yl groups) during synthesis. Enantiomeric excess (ee) can be determined via chiral HPLC (Chiralpak AD-H column) or NMR with shift reagents. For example, (±)-6-methoxy derivatives were resolved using enzymatic kinetic resolution (lipase B, tert-butanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.